REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[F:8].C([Li])CCC.[F:14][CH:15]([F:21])[C:16](OCC)=[O:17].[NH4+].[Cl-]>C1COCC1>[F:14][CH:15]([F:21])[C:16]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[F:8])=[O:17] |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10.64 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours at −78° C
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to 25° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 mL, three times)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (petroleum ether: ethyl acetate=95:5)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)C1=C(C=CC=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: PERCENTYIELD | 47.8% | |
YIELD: CALCULATEDPERCENTYIELD | 56.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |